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Compound of Interest

Compound Name: (S)-Sunvozertinib

Cat. No.: B11930561

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor activity of sunvozertinib in
non-small cell lung cancer (NSCLC) patients with brain metastases against other leading
EGFR tyrosine kinase inhibitors (TKIs). The information is compiled from publicly available
clinical trial data and research publications to offer an objective overview for researchers,
scientists, and drug development professionals.

Executive Summary

Brain metastases represent a significant challenge in the treatment of NSCLC. While several
EGFR TKIs have demonstrated intracranial activity, the emergence of novel agents targeting
specific EGFR mutations, such as sunvozertinib for exon 20 insertions, necessitates a
comparative evaluation of their efficacy in this patient population. This guide summarizes the
available data on the intracranial objective response rate (ORR), duration of response (DOR),
and progression-free survival (PFS) for sunvozertinib and its key comparators: osimertinib,
afatinib, amivantamab, and mobocertinib. It is important to note that the data presented are
primarily from single-arm or non-head-to-head trials, and therefore, direct comparisons should
be interpreted with caution.

Comparative Intracranial Efficacy of EGFR TKis

The following table summarizes the key intracranial efficacy data for sunvozertinib and other
EGFR TKis in NSCLC patients with brain metastases.
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Experimental Protocols

The methodologies for assessing intracranial response in the key clinical trials are outlined
below.

Sunvozertinib (WU-KONG1 and WU-KONGS6 Trials)

o Patient Population: Patients with locally advanced or metastatic NSCLC harboring EGFR
exon 20 insertion mutations who had progressed on or after platinum-based chemotherapy.
In the WU-KONGL trial, patients with previously treated and stable, neurologically
asymptomatic brain metastases not requiring corticosteroids were eligible.[9] The WU-
KONG®6 trial also included patients with baseline brain metastases.[2]

e Dosing Regimen: Sunvozertinib was administered orally at a starting dose of 300 mg once
daily.[1][10]

¢ Intracranial Response Assessment: Tumor response was evaluated by a Blinded
Independent Central Review (BICR) according to RECIST v1.1 criteria.[10] Brain imaging
was performed at baseline and subsequently at intervals to assess intracranial lesions.
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Osimertinib (FLAURA Trial)

Patient Population: Treatment-naive patients with advanced NSCLC with EGFR exon 19
deletions or L858R mutations. Patients with asymptomatic, stable brain metastases not
requiring corticosteroids for at least two weeks were eligible.[5]

Dosing Regimen: Osimertinib was administered orally at 80 mg once daily.[11]

Intracranial Response Assessment: A pre-planned exploratory analysis of CNS efficacy was
conducted. Brain imaging (MRI or CT) was mandatory at baseline for patients with known or
suspected CNS metastases and was performed every 6 weeks.[4][11] Intracranial response
was assessed by BICR using RECIST v1.1.

Afatinib (LUX-Lung 3 and 6 Trials)

Patient Population: Treatment-naive patients with advanced NSCLC with common EGFR
mutations. Patients with asymptomatic brain metastases were included in prespecified
subgroup analyses.[12]

Dosing Regimen: Afatinib was administered orally at 40 mg once daily.

Intracranial Response Assessment: Intracranial response was assessed as part of the
overall disease assessment using RECIST criteria. Brain imaging was performed at baseline
and at regular intervals.

Amivantamab (CHRYSALIS Trial)

Patient Population: Patients with metastatic NSCLC with EGFR exon 20 insertion mutations
who had progressed on platinum-based chemotherapy. Patients with treated and stable brain
metastases were eligible.[7]

Dosing Regimen: Amivantamab was administered intravenously.

Intracranial Response Assessment: Brain MRI was required at screening, but subsequent
imaging was performed as per local practice.[7] Response was assessed by the investigator
and confirmed by BICR according to RECIST v1.1.

Mobocertinib (EXCLAIM-2 Trial)
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» Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR exon 20
insertion mutations who had received prior platinum-based chemotherapy. Patients with
active brain metastases were excluded, but those with treated and stable brain metastases
were allowed.[8][13]

o Dosing Regimen: Mobocertinib was administered orally at 160 mg once daily.[8]

« Intracranial Response Assessment: Tumor response was assessed by BICR according to
RECIST v1.1. Brain imaging was performed at baseline and at regular intervals.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the EGFR signaling pathway, the mechanism of action of
sunvozertinib, and a comparison of clinical outcomes.
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Caption: EGFR Signaling Pathway in Cancer.
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Caption: Mechanism of Action of Sunvozertinib.
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Caption: Generalized Clinical Trial Workflow.
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Conclusion

Sunvozertinib has demonstrated promising antitumor activity in NSCLC patients with EGFR
exon 20 insertion mutations and brain metastases, showing a notable intracranial ORR in this
heavily pretreated population.[1][2] When compared to other EGFR TKIs, the available data
suggests that osimertinib remains a highly effective option for patients with common EGFR
mutations and brain metastases, with a high intracranial ORR.[4] Afatinib also shows
intracranial activity in this population.[6] For patients with EGFR exon 20 insertion mutations,
the intracranial efficacy of amivantamab is still under investigation, while mobocertinib has
shown limited activity in patients with baseline brain metastases.[7][8]

The choice of therapy for NSCLC patients with brain metastases will continue to be guided by
the specific EGFR mutation status, prior lines of treatment, and the evolving landscape of
clinical trial data. Further research, including head-to-head trials, is needed to more definitively
establish the comparative intracranial efficacy of these agents and to optimize treatment
strategies for this challenging patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ascopubs.org [ascopubs.org]

2. Clinical Practice Guidelines for the Management of Brain Metastases from Non-small Cell
Lung Cancer with Actionable Gene Alterations in China (2025 Edition) - PMC
[pmc.ncbi.nlm.nih.gov]

» 3. providence.elsevierpure.com [providence.elsevierpure.com]
e 4. ajmc.com [ajmc.com]
e 5. ascopubs.org [ascopubs.org]

» 6. Frontiers | Concurrent Afatinib and Whole-Brain Radiotherapy in Exon 19-del-EGFR
Mutant Lung Adenocarcinoma: A Case Report and Mini Review of the Literature
[frontiersin.org]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://ascopubs.org/doi/10.1200/JCO-25-00788
https://pmc.ncbi.nlm.nih.gov/articles/PMC11848629/
https://www.ajmc.com/view/study-summary-osimertinib-versus-standard-egfrtki-therapy-in-patients-with-egfrmutated-advanced-nsclc-and-brain-metastases-at-baseline
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2017.00088/full
https://pubmed.ncbi.nlm.nih.gov/40446773/
https://www.cancernetwork.com/view/patients-with-nsclc-and-brain-metastases-at-baseline-derive-limited-benefit-from-mobocertinib
https://www.benchchem.com/product/b11930561?utm_src=pdf-custom-synthesis
https://ascopubs.org/doi/10.1200/JCO-25-00788
https://pmc.ncbi.nlm.nih.gov/articles/PMC11848629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11848629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11848629/
https://providence.elsevierpure.com/en/publications/amivantamab-plus-lazertinib-in-patients-with-egfr-mutant-nsclc-af/
https://www.ajmc.com/view/study-summary-osimertinib-versus-standard-egfrtki-therapy-in-patients-with-egfrmutated-advanced-nsclc-and-brain-metastases-at-baseline
https://ascopubs.org/doi/abs/10.1200/JCO.2018.78.3118
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2017.00088/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2017.00088/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2017.00088/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

7. Intracranial and systemic progression on amivantamab in platinum-treated epidermal
growth factor receptor exon 20 insertion-mutated advanced non-small cell lung cancer -
PubMed [pubmed.nchbi.nlm.nih.gov]

8. cancernetwork.com [cancernetwork.com]
9. Facebook [cancer.gov]

10. Sunvozertinib for patients in China with platinum-pretreated locally advanced or
metastatic non-small-cell lung cancer and EGFR exon 20 insertion mutation (WU-KONG6):
single-arm, open-label, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nim.nih.gov]

11. Central nervous system activity of first-line osimertinib in epidermal growth factor
receptor-mutant advanced non-small cell lung cancer - PMC [pmc.ncbi.nim.nih.gov]

12. First-Line Afatinib versus Chemotherapy in Patients with Non-Small Cell Lung Cancer
and Common Epidermal Growth Factor Receptor Gene Mutations and Brain Metastases -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With
EGFR Exon 20 Insertion—Positive Metastatic Non—Small Cell Lung Cancer: A Phase 1/2
Open-label Nonrandomized Clinical Trial - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Sunvozertinib's Antitumor Activity in NSCLC with Brain
Metastases: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11930561#antitumor-activity-of-sunvozertinib-in-
nsclc-patients-with-brain-metastases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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